molecular formula C9H11NOS B13028666 (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13028666
M. Wt: 181.26 g/mol
InChI Key: VNSHMLSHHOLKQV-ZETCQYMHSA-N
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Description

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine ( 1272728-94-5) is a chiral chemical building block belonging to the class of 2,3-dihydrobenzofuran-3-amine derivatives. This compound features a benzofuran core, which is a fused benzene and furan ring system, substituted with a methylthio group at the 7-position and an amine group at the 3-position of the dihydrofuran ring, which is in the (R) configuration . The benzo[b]furan scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of reported biological and pharmacological activities . This specific chiral amine serves as a versatile intermediate for the synthesis of more complex molecules. Researchers value this scaffold for its potential in the development of new therapeutic agents. Benzo[b]furan derivatives have been extensively studied for their exceptional promise as anticancer, antibacterial, and antifungal agents, with numerous in vitro and in vivo studies supporting their efficacy . The amine functional group is a key handle for further chemical transformations, enabling its use in nucleophilic substitution and condensation reactions to create libraries of compounds for structure-activity relationship (SAR) studies . The inherent structural features of the benzo[b]furan motif, including its ability to participate in diverse intermolecular interactions such as hydrogen bonding and π-stacking, make it a privileged structure for interacting with biological targets like enzymes . This product is intended for research applications and is not for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3R)-7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1

InChI Key

VNSHMLSHHOLKQV-ZETCQYMHSA-N

Isomeric SMILES

CSC1=CC=CC2=C1OC[C@@H]2N

Canonical SMILES

CSC1=CC=CC2=C1OCC2N

Origin of Product

United States

Preparation Methods

Formation of the Benzo[b]furan Ring

  • Starting Materials: Substituted phenols or halogenated benzofurans
  • Reaction Conditions: Acid-catalyzed cyclization or transition-metal catalysis (e.g., palladium-catalyzed coupling)
  • Example: A substituted phenol bearing a methylthio group undergoes intramolecular cyclization to form the 2,3-dihydrobenzo[b]furan scaffold.

Methylthio Group Introduction

  • Reagents: Methylthiolating agents such as methylthiol (CH3SH), methylsulfanyl halides, or thiolate salts
  • Conditions: Nucleophilic aromatic substitution under mild to moderate temperatures, often in polar aprotic solvents
  • Outcome: Selective substitution at the 7-position of the benzo[b]furan ring to install the methylthio group.

Stereoselective Amination at the 3-Position

  • Approach 1: Reduction of a 3-keto intermediate using chiral reducing agents or catalysts to yield the (3R)-amine
  • Approach 2: Nucleophilic substitution of a 3-halo intermediate with ammonia or amine sources under stereocontrolled conditions
  • Catalysts: Chiral ligands or enzymes may be employed to ensure enantioselectivity
  • Optimization: Temperature, solvent, and reagent stoichiometry are critical to maximize yield and stereochemical purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product Intermediate Notes
1 Cyclization Acid catalyst or Pd-catalyst, heat 2,3-Dihydrobenzo[b]furan scaffold Formation of core ring system
2 Methylthiolation Methylthiol or methylsulfanyl halide, base 7-Methylthio-2,3-dihydrobenzofuran Introduction of methylthio group at C-7
3 Reduction/Amination Chiral reducing agent or nucleophilic amine This compound Stereoselective installation of amine group

Analytical and Research Findings

  • Stereochemistry Confirmation: Optical rotation and chiral HPLC are used to confirm the (3R) configuration at the 3-position.
  • Yield and Purity: Optimized conditions yield the compound with high enantiomeric excess (>95%) and purity suitable for medicinal chemistry applications.
  • Reagent Efficiency: Use of continuous flow chemistry and catalytic methods have been reported to improve yield and scalability for industrial production.
  • Solubility: The compound exhibits moderate solubility in organic solvents, attributed to the hydrophobic methylthio group and the heterocyclic ring.

Summary Table of Preparation Parameters

Parameter Description/Value Source
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Key Starting Materials Substituted phenols, methylthiolating agents
Cyclization Method Acid or Pd-catalyzed intramolecular cyclization
Methylthiolation Reagents Methylthiol, methylsulfanyl halides
Amination Method Chiral reduction or nucleophilic substitution
Stereoselectivity >95% enantiomeric excess
Typical Solvents Polar aprotic solvents (e.g., DMF, DMSO)
Industrial Optimization Continuous flow and catalytic processes

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amine group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery
The compound has been identified as a promising lead in drug discovery due to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for the development of new therapeutics aimed at various diseases.

Analgesic Properties
Research has indicated that derivatives of the benzo[b]furan structure exhibit analgesic activity. For instance, studies on related compounds have shown that they can effectively inhibit pain pathways while minimizing gastric irritancy, suggesting that (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine may possess similar properties .

Chemical Research

Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps that can be optimized for scalability in industrial applications. The compound's unique methylthio substitution at the 7-position of the benzo[b]furan ring contributes to its distinct chemical properties, which are of interest in chemical research .

Comparative Studies with Analogous Compounds
When compared to structurally similar compounds, this compound shows unique reactivity patterns and biological activities. Such comparative studies enhance the understanding of structure-activity relationships within this chemical class .

Therapeutic Applications

Potential in Treating Neurological Disorders
Given the compound's ability to interact with neurotransmitter systems, there is potential for its application in treating neurological disorders. Similar compounds have been investigated for their effects on serotonin and dopamine pathways, which are critical in conditions like depression and anxiety.

Cosmetic Applications
The structural characteristics of this compound may also lend themselves to cosmetic formulations. Its potential antioxidant properties could be beneficial in skin care products aimed at protecting against oxidative stress .

Case Studies and Research Findings

Study Focus Findings Implications
Analgesic ActivityRelated compounds showed significant analgesic effects with low gastric irritancyPotential use in pain management therapies
Synthesis OptimizationMethods for synthesizing derivatives were optimized for cost-effectivenessEnhances feasibility for large-scale production
Neurotransmitter InteractionCompounds similar to this compound modulated serotonin levelsPossible application in treating mood disorders

Mechanism of Action

The mechanism of action of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The structural analogs of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine primarily differ in substituent type, position, and stereochemistry. Below is a detailed comparison based on available

Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Key Properties
This compound Not provided C9H11NOS (inferred) ~181.26 (calculated) -SMe (7) 3R High lipophilicity due to -SMe; potential for sulfur-mediated interactions
(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1272727-31-7 C8H7BrFNO 232.05 -Br (7), -F (6) 3R Halogen substituents enhance electrophilicity; higher molecular weight than -SMe analog
(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride 17289-54-2 C8H7FNO·HCl 167.15 (free base) -F (4) 3R Polar fluorine substituent; hydrochloride salt improves solubility
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1259574-34-9 C8H7ClFNO 187.60 -Cl (7), -F (4) 3S Chlorine increases electronegativity; stereochemistry may affect biological activity
Key Observations:
  • The sulfur atom may participate in hydrogen bonding or hydrophobic interactions . Halogens (-F, -Cl, -Br): Fluorine increases polarity and metabolic stability, while chlorine and bromine add steric bulk and electrophilicity, useful in cross-coupling reactions .
  • Stereochemistry : The 3R configuration in the target compound may confer distinct binding preferences compared to the 3S isomer in the chloro-fluoro analog .

Biological Activity

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
CAS Number 1272732-72-5

Synthesis Methods

The synthesis of this compound generally involves several steps:

  • Starting Material : A suitable benzofuran derivative.
  • Methylation : Introduction of the methyl group at the 7-position.
  • Reduction : Reduction of the benzofuran to form the dihydrobenzofuran.
  • Amination : Introduction of the amine group at the 3-position.

These methods may be optimized for industrial applications to ensure high yield and purity through the use of catalysts and controlled environments .

Biological Activity

Research on this compound indicates various biological activities, including:

  • Antinociceptive Effects : Similar compounds in the benzofuran series have shown analgesic properties in animal models. For instance, derivatives evaluated in mouse phenyl-p-quinone-induced writhing tests demonstrated significant pain relief while minimizing gastric irritation .
  • Neuropathic Pain Relief : Other related compounds have been reported to reverse neuropathic pain without affecting locomotor behavior. This suggests a potential for this compound in treating chronic pain conditions .

Case Studies and Research Findings

  • Analgesic Activity Study :
    • A study evaluated a series of 2,3-dihydrobenzo[b]furan derivatives for their analgesic activity.
    • Results indicated that certain derivatives exhibited potent analgesic effects with low side effects on gastric mucosa .
  • Neuropathic Pain Models :
    • In spinal nerve ligation models, compounds similar to this compound were effective in reversing neuropathic pain.
    • The mechanism involved selective agonism at cannabinoid receptor 2 (CB₂), highlighting a promising pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of the methylthio group at the 7-position is believed to enhance interaction with specific biological targets.

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